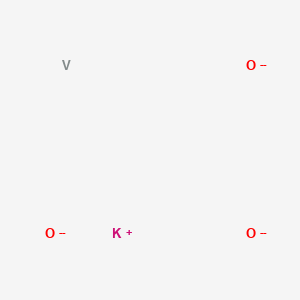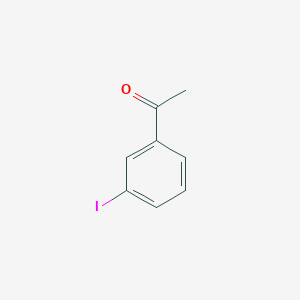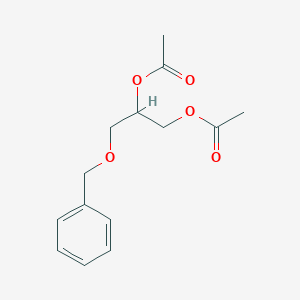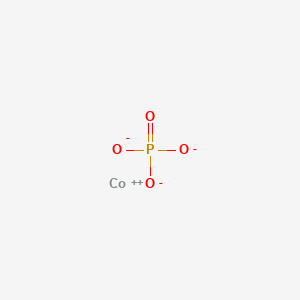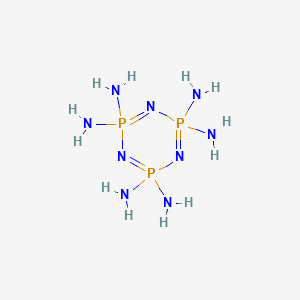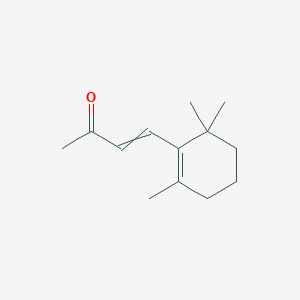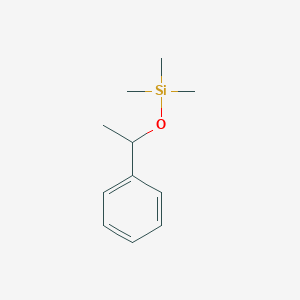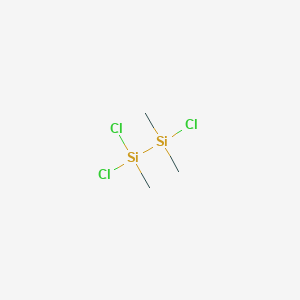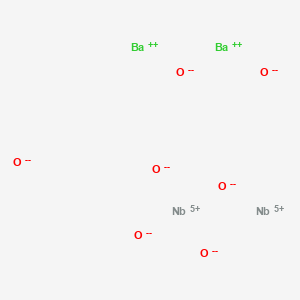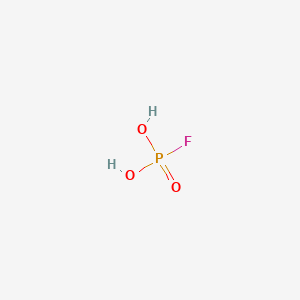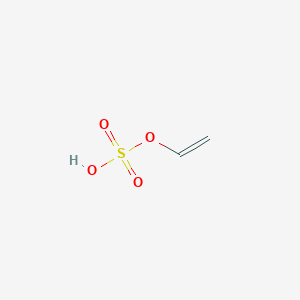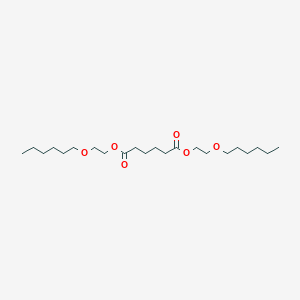
Di(2-hexyloxyethyl) adipate
Übersicht
Beschreibung
Di(2-hexyloxyethyl) adipate (DHEA) is a synthetic ester that belongs to the family of adipate esters. DHEA is widely used in scientific research as a plasticizer, solvent, and carrier in various applications.
Wirkmechanismus
Di(2-hexyloxyethyl) adipate acts as a plasticizer by reducing the glass transition temperature of the polymer matrix and increasing its flexibility. Di(2-hexyloxyethyl) adipate also improves the mechanical properties of the polymer, such as tensile strength, elongation at break, and impact resistance. Di(2-hexyloxyethyl) adipate acts as a solvent by dissolving the polymer matrix and facilitating the mixing of other ingredients. Di(2-hexyloxyethyl) adipate acts as a carrier by encapsulating the active ingredient and releasing it over time.
Biochemische Und Physiologische Effekte
Di(2-hexyloxyethyl) adipate has no known biochemical or physiological effects on humans or animals. Di(2-hexyloxyethyl) adipate is not toxic, mutagenic, or carcinogenic. Di(2-hexyloxyethyl) adipate is not absorbed through the skin and does not accumulate in the body. Di(2-hexyloxyethyl) adipate is biodegradable and does not persist in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Di(2-hexyloxyethyl) adipate has several advantages for lab experiments, including its high solubility, low toxicity, and compatibility with various polymers and active ingredients. Di(2-hexyloxyethyl) adipate is also easy to handle, store, and transport. However, Di(2-hexyloxyethyl) adipate has some limitations, such as its low boiling point, which makes it difficult to handle at high temperatures. Di(2-hexyloxyethyl) adipate also has a limited compatibility with some solvents and polymers, which may affect the properties of the final product.
Zukünftige Richtungen
There are several future directions for the use of Di(2-hexyloxyethyl) adipate in scientific research. One direction is the development of new polymeric materials with improved properties, such as biodegradability, biocompatibility, and antimicrobial activity. Another direction is the use of Di(2-hexyloxyethyl) adipate as a carrier for active ingredients in drug delivery systems, such as nanoparticles, liposomes, and micelles. Di(2-hexyloxyethyl) adipate can also be used as a plasticizer and solvent in the production of bio-based materials, such as bioplastics and biocomposites. Finally, Di(2-hexyloxyethyl) adipate can be used as a surfactant and emulsifier in various applications, such as food, cosmetics, and personal care products.
Conclusion:
Di(2-hexyloxyethyl) adipate is a versatile adipate ester that has numerous scientific research applications. Di(2-hexyloxyethyl) adipate is synthesized by the reaction of hexanol and adipic acid and is used as a plasticizer, solvent, and carrier in various applications. Di(2-hexyloxyethyl) adipate has no known biochemical or physiological effects on humans or animals and is biodegradable and environmentally friendly. Di(2-hexyloxyethyl) adipate has several advantages and limitations for lab experiments and has several future directions for the use in scientific research.
Wissenschaftliche Forschungsanwendungen
Di(2-hexyloxyethyl) adipate has a wide range of scientific research applications, including the synthesis of polymeric materials, such as polyurethanes, polyesters, and polycarbonates. Di(2-hexyloxyethyl) adipate is also used as a solvent and plasticizer in the production of adhesives, coatings, and inks. Di(2-hexyloxyethyl) adipate is a carrier for various active ingredients, such as drugs, fragrances, and flavors.
Eigenschaften
CAS-Nummer |
110-32-7 |
|---|---|
Produktname |
Di(2-hexyloxyethyl) adipate |
Molekularformel |
C22H42O6 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
bis(2-hexoxyethyl) hexanedioate |
InChI |
InChI=1S/C22H42O6/c1-3-5-7-11-15-25-17-19-27-21(23)13-9-10-14-22(24)28-20-18-26-16-12-8-6-4-2/h3-20H2,1-2H3 |
InChI-Schlüssel |
BUOCZPSVAWQIOT-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |
Kanonische SMILES |
CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |
Andere CAS-Nummern |
110-32-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

